![molecular formula C7H14O2 B12555201 4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol CAS No. 184177-73-9](/img/structure/B12555201.png)
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol is an organic compound with the molecular formula C₇H₁₄O₂. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by the presence of an oxirane (epoxide) ring and a butanol chain. The specific stereochemistry of the oxirane ring is denoted by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol typically involves the following steps:
Epoxidation of Alkenes: The starting material is often an alkene, which undergoes epoxidation to form the oxirane ring. Common reagents for this reaction include peracids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Hydrolysis and Reduction: The epoxide can be hydrolyzed to form a diol, which is then selectively reduced to yield the desired butanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of ethers, esters, or amines.
Applications De Recherche Scientifique
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2R,3R)-3-methyloxiran-2-yl]butan-1-ol: The enantiomer of the compound with the (2R,3R) configuration.
2-(2-methyloxiran-2-yl)ethanol: A compound with a similar oxirane ring but a shorter carbon chain.
3-methyloxirane-2-carboxylic acid: A compound with an oxirane ring and a carboxylic acid group.
Uniqueness
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol is unique due to its specific stereochemistry and the presence of both an oxirane ring and a butanol chain. This combination of functional groups and stereochemistry imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
184177-73-9 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-6-7(9-6)4-2-3-5-8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
RGVISJDZLDHPQU-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1[C@@H](O1)CCCCO |
SMILES canonique |
CC1C(O1)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


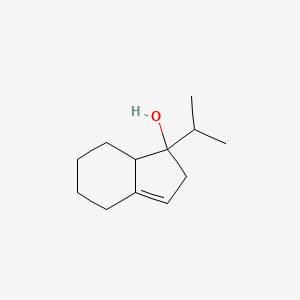
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
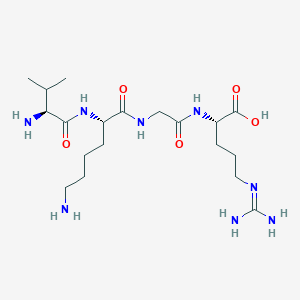
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
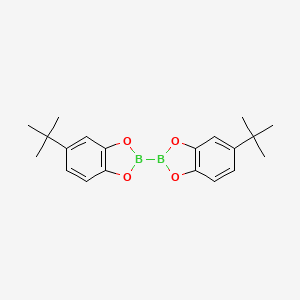
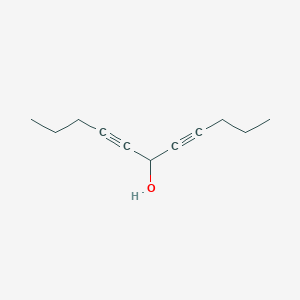
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
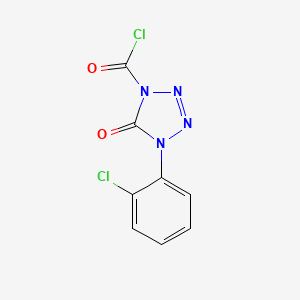
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
